
2-(2-Chloroethoxycarbonylmethyl)-1-methylindole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Chloroethoxycarbonylmethyl)-1-methylindole-3-carboxylic acid, also known as CEMI, is a chemical compound that has been the subject of extensive scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 2-(2-Chloroethoxycarbonylmethyl)-1-methylindole-3-carboxylic acid is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins involved in cellular processes such as cell growth, proliferation, and apoptosis.
Biochemical and Physiological Effects:
2-(2-Chloroethoxycarbonylmethyl)-1-methylindole-3-carboxylic acid has been shown to have a number of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the development of various inflammatory diseases. 2-(2-Chloroethoxycarbonylmethyl)-1-methylindole-3-carboxylic acid has also been shown to induce apoptosis in cancer cells and inhibit the growth of tumor cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-(2-Chloroethoxycarbonylmethyl)-1-methylindole-3-carboxylic acid is its potential as a therapeutic agent for various diseases. However, there are also several limitations to using 2-(2-Chloroethoxycarbonylmethyl)-1-methylindole-3-carboxylic acid in lab experiments. One limitation is that it is a highly reactive compound and requires careful handling. Another limitation is that it is not readily available commercially and must be synthesized in the lab.
Direcciones Futuras
There are several future directions for research on 2-(2-Chloroethoxycarbonylmethyl)-1-methylindole-3-carboxylic acid. One direction is to further investigate its potential as a therapeutic agent for various diseases. Another direction is to study its mechanism of action in more detail and identify the specific enzymes and proteins that it targets. Additionally, further research is needed to develop more efficient and cost-effective synthesis methods for 2-(2-Chloroethoxycarbonylmethyl)-1-methylindole-3-carboxylic acid.
Conclusion:
In conclusion, 2-(2-Chloroethoxycarbonylmethyl)-1-methylindole-3-carboxylic acid is a chemical compound that has been the subject of extensive scientific research due to its potential applications in various fields. It possesses anti-inflammatory, anti-tumor, and anti-bacterial properties and has been shown to inhibit the growth of cancer cells and induce apoptosis in tumor cells. While there are several limitations to using 2-(2-Chloroethoxycarbonylmethyl)-1-methylindole-3-carboxylic acid in lab experiments, there are also several future directions for research on this compound.
Métodos De Síntesis
2-(2-Chloroethoxycarbonylmethyl)-1-methylindole-3-carboxylic acid can be synthesized using a two-step procedure. The first step involves the reaction of 2-methylindole-3-carboxylic acid with thionyl chloride to form 2-chloro-1-methylindole-3-carboxylic acid. In the second step, the resulting compound is reacted with ethyl chloroformate to produce 2-(2-Chloroethoxycarbonylmethyl)-1-methylindole-3-carboxylic acid.
Aplicaciones Científicas De Investigación
2-(2-Chloroethoxycarbonylmethyl)-1-methylindole-3-carboxylic acid has been extensively studied for its potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry. It has been found to possess anti-inflammatory, anti-tumor, and anti-bacterial properties. 2-(2-Chloroethoxycarbonylmethyl)-1-methylindole-3-carboxylic acid has also been shown to inhibit the growth of cancer cells and induce apoptosis in tumor cells.
Propiedades
Número CAS |
131119-01-2 |
|---|---|
Nombre del producto |
2-(2-Chloroethoxycarbonylmethyl)-1-methylindole-3-carboxylic acid |
Fórmula molecular |
C14H14ClNO4 |
Peso molecular |
295.72 g/mol |
Nombre IUPAC |
2-[2-(2-chloroethoxy)-2-oxoethyl]-1-methylindole-3-carboxylic acid |
InChI |
InChI=1S/C14H14ClNO4/c1-16-10-5-3-2-4-9(10)13(14(18)19)11(16)8-12(17)20-7-6-15/h2-5H,6-8H2,1H3,(H,18,19) |
Clave InChI |
ORFLDOJIHBGTDF-UHFFFAOYSA-N |
SMILES |
CN1C2=CC=CC=C2C(=C1CC(=O)OCCCl)C(=O)O |
SMILES canónico |
CN1C2=CC=CC=C2C(=C1CC(=O)OCCCl)C(=O)O |
Otros números CAS |
131119-01-2 |
Sinónimos |
2-(2-chloroethoxycarbonylmethyl)-1-methyl-indole-3-carboxylic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



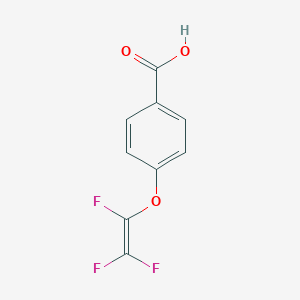
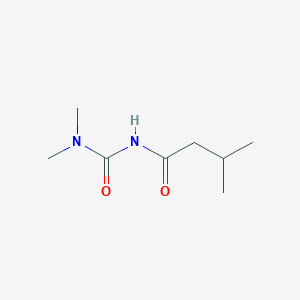




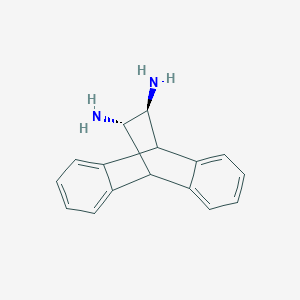
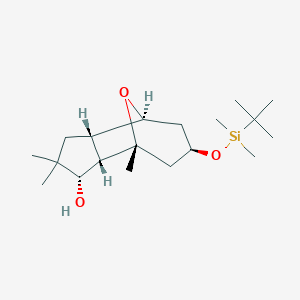
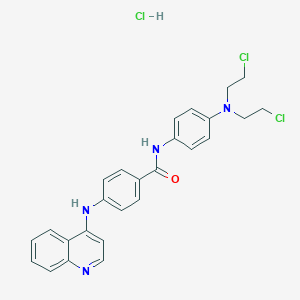


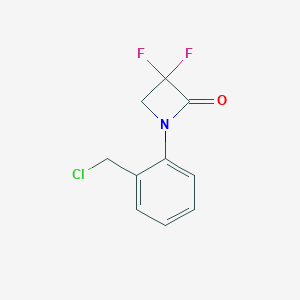
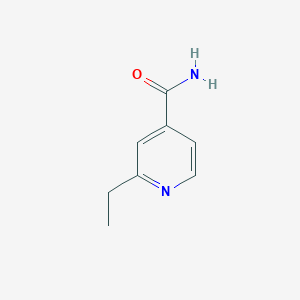
![Methyl bicyclo[4.1.0]heptane-1-carboxylate](/img/structure/B143563.png)